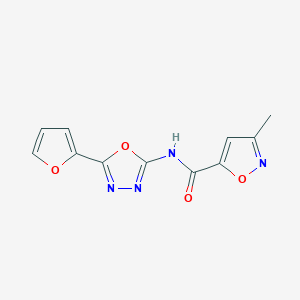

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide

Description

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide is a heterocyclic compound featuring two pharmacologically relevant rings: a 1,3,4-oxadiazole substituted with a furan-2-yl group and a 3-methylisoxazole-5-carboxamide moiety. The 1,3,4-oxadiazole scaffold is widely recognized for its metabolic stability and bioactivity in medicinal chemistry, while the furan and isoxazole groups contribute to electronic and steric properties that influence binding interactions .

Properties

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O4/c1-6-5-8(19-15-6)9(16)12-11-14-13-10(18-11)7-3-2-4-17-7/h2-5H,1H3,(H,12,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOCFWWGLLQQRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized from furfural, which is derived from biomass.

Synthesis of the 1,3,4-Oxadiazole Ring: The 1,3,4-oxadiazole ring is formed by the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization.

Formation of the Isoxazole Ring: The isoxazole ring is synthesized through the reaction of appropriate precursors under specific conditions, such as the use of hydroxylamine and acetic anhydride.

Coupling Reactions: The final step involves coupling the furan, oxadiazole, and isoxazole rings to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as the use of renewable resources and environmentally friendly solvents, can be incorporated into the industrial production methods .

Chemical Reactions Analysis

Types of Reactions

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

Reduction: The oxadiazole ring can undergo reduction reactions to form corresponding amines.

Substitution: The isoxazole ring can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions may involve the use of nucleophiles and electrophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives .

Scientific Research Applications

Structural Overview

The compound consists of:

- Furan ring : A five-membered aromatic ring containing one oxygen atom.

- 1,3,4-Oxadiazole ring : A five-membered heterocyclic structure with two nitrogen atoms and one oxygen atom.

- Isosazole moiety : Contributing to the compound's biological activity.

Antimicrobial Activity

Research indicates that compounds with furan and oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of furan-based oxadiazoles have been synthesized and evaluated for their ability to inhibit bacterial tyrosinase, a key enzyme in melanin biosynthesis. One study found that a benzofuran-oxadiazole derivative demonstrated an IC50 value of 11 μM, comparable to ascorbic acid . This suggests potential applications in treating skin disorders related to pigmentation.

Anticancer Properties

The structural similarities of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide to other known anticancer agents make it a candidate for further investigation. Compounds containing oxadiazole rings have shown promise in inhibiting various cancer cell lines. For example, a series of 4-chloro-benzamides containing oxadiazole structures were evaluated as RET kinase inhibitors, exhibiting moderate to high potency against cancer cells .

Synthesis and Functionalization

The synthesis of this compound can be achieved through cyclization reactions involving furan derivatives. The reaction conditions typically involve heating and the use of suitable solvents to facilitate high yields. This approach can be applied in developing novel materials with specific electronic or optical properties.

Case Study 1: Tyrosinase Inhibition

A study focused on synthesizing various furan-based oxadiazole derivatives highlighted their effectiveness as tyrosinase inhibitors. The synthesized compounds showed significant inhibition rates in the micromolar range, suggesting their potential as therapeutic agents for hyperpigmentation disorders .

Case Study 2: Anticancer Screening

Another investigation into the anticancer properties of similar compounds revealed that certain derivatives exhibited selective inhibition against FLT3 kinase, which is implicated in acute myeloid leukemia (AML). The most potent compound from this series demonstrated an IC50 value of 106 nM against FLT3 . This indicates the potential for developing targeted therapies based on the structural framework of this compound.

Comparative Analysis Table

| Compound Name | Structural Features | Biological Activity | IC50 Value (μM) |

|---|---|---|---|

| Benzofuran-Oxadiazole | Furan + Oxadiazole | Tyrosinase Inhibitor | 11 |

| 4-Chloro-Benzamide | Oxadiazole + Benzamide | RET Kinase Inhibitor | 106 |

Mechanism of Action

The mechanism of action of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the activity of enzymes or proteins involved in disease processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogues include derivatives of 1,3,4-oxadiazoles and isoxazole carboxamides, which have been investigated for antifungal, anticancer, and enzyme-inhibitory activities. Below is a comparative analysis based on available evidence:

Key Observations:

While LMM11 inhibits Trr1 (thioredoxin reductase) in C. albicans, the isoxazole moiety in the target compound may shift activity toward other enzymes or pathways, such as cyclooxygenases or kinases common to isoxazole derivatives . Compared to the 3-methoxyphenyl analogue (), the furan-2-yl group in the target compound may enhance metabolic stability due to furan’s lower susceptibility to oxidative degradation than methoxy-substituted aromatics .

Antifungal Efficacy :

- LMM11 demonstrates moderate antifungal activity (MIC: 8–16 µg/mL) against C. albicans, whereas fluconazole (a triazole) is significantly more potent (MIC: 0.5–2 µg/mL) . The target compound’s activity remains uncharacterized, but its structural similarity to LMM11 suggests it may require optimization to match fluconazole’s efficacy.

Mechanistic Implications :

- The 1,3,4-oxadiazole ring in both the target compound and LMM11 contributes to π-π stacking interactions with enzyme active sites, critical for Trr1 inhibition. However, the absence of a sulfamoyl group in the target compound may reduce its affinity for Trr1, necessitating alternative strategies for target engagement .

Biological Activity

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological effects, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

- Furan ring : A five-membered aromatic ring containing oxygen.

- Oxadiazole : A five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom.

- Isoxazole : A five-membered ring containing one nitrogen and one oxygen atom.

The molecular formula is , and its structural representation can be summarized as follows:

Antimicrobial Activity

Research indicates that derivatives of oxadiazole and isoxazole exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including resistant strains. The furan moiety contributes to the enhanced activity by increasing lipophilicity, facilitating membrane penetration.

Antitumor Activity

Studies have demonstrated that oxadiazole derivatives possess antitumor properties. For example, compounds with the oxadiazole core have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of specific kinases involved in cancer progression.

Case Study : A study evaluated a series of oxadiazole derivatives against human cancer cell lines (e.g., MCF-7, HeLa) and found IC50 values in the low micromolar range, indicating potent cytotoxic effects.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. Modifications to the furan and isoxazole rings can significantly influence their pharmacological profiles. For instance:

- Substituents on the furan ring : Altering substituents can enhance or reduce activity against specific targets.

- Positioning of functional groups : The placement of carboxamide groups has been linked to improved binding affinity to biological targets.

Research Findings and Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.